Neoandrographolide
Overview
Description
Neoandrographolide is a colorless column crystal isolated from the stem and leaves of Andrographis paniculata, a plant widely used in traditional medicine across South and Southeast Asia . It is one of the main active ingredients in various pharmaceutical preparations containing the Andrographis herb . This compound has shown potential in treating conditions such as acute bacterial dysentery, acute gastroenteritis, upper respiratory tract infections, and more .
Mechanism of Action
Target of Action
Neoandrographolide, a derivative of andrographolide, is a bioactive compound found in the plant Andrographis paniculata . It has been reported to have significant anti-inflammatory effects . The primary targets of this compound include transcription factors such as NF-κB, AP-1, HIF-1, and signaling pathways such as PI3K/Akt, MAPK, and JAK/STAT . These targets play crucial roles in inflammation and immune response.
Mode of Action
This compound interacts with its targets to suppress inflammation and cytokine expression, including TNF-α, IL-1β, and IL-6 . It has been demonstrated to inhibit TNF-α and IL-1β production in cell-based assays . Furthermore, this compound derivatives have shown promising antibacterial activity, with molecular modeling studies identifying probable binding modes on bacterial targets .
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported to regulate the NF-κB signaling pathway, which plays a critical role in immune and inflammatory responses . Additionally, it has been found to inhibit GSK-3β activity and activate the Wnt/β-catenin pathway, which are involved in neuroprotection .
Pharmacokinetics
A study has reported that a dealkenylated derivative of this compound exhibited hepatoprotective properties, cholesterol synthesis and absorption inhibition, and β-glucuronidase inhibition activity . These properties suggest that modifications to the this compound structure could potentially improve its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of inflammation and cytokine expression, inhibition of bacterial growth, and neuroprotection . These effects contribute to its potential therapeutic applications in treating various diseases, including inflammatory conditions, bacterial infections, and neurodegenerative disorders.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, plant density and harvest time have been found to affect the yield and content of andrographolide, a related compound, in Andrographis paniculata Such factors could potentially also influence the production and efficacy of this compound
Biochemical Analysis
Biochemical Properties
Neoandrographolide interacts with various enzymes, proteins, and other biomolecules. It can inhibit lipopolysaccharide-induced NO production in mouse peritoneal macrophages . It also inhibits the release of endothelin and malondialdehyde induced by oxidized low-density lipoprotein (ox-LDL) in porcine aortic endothelial cells . These interactions suggest that this compound plays a significant role in biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It can inhibit human lung cancer cells, colon cancer cells, osteosarcoma cells, and other tumor cells . It also reduces bacterial virulence and inhibits virus-induced cell apoptosis . Furthermore, it can regulate inflammatory mediator expression to protect the nervous system and effectively prevent mental illness .
Molecular Mechanism
The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown to have a protective effect in endotoxemia mice, suggesting potential long-term benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoandrographolide can be extracted from the leaves and stems of Andrographis paniculata using various chromatographic techniques . The extraction process typically involves solvents like methanol, ethanol, acetone, and pyridine . The compound is then purified using high-performance liquid chromatography (HPLC) or rapid resolution liquid chromatography (RRLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Andrographis paniculata plants. The leaves and stems are harvested, dried, and then subjected to solvent extraction. The crude extract is further purified using chromatographic methods to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Neoandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its bioactivity and therapeutic potential.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often tested for their efficacy in treating different medical conditions .
Scientific Research Applications
Neoandrographolide has a wide range of scientific research applications. In chemistry, it is used as a starting material for synthesizing various bioactive compounds . In biology and medicine, this compound has shown potential as an anti-inflammatory, antioxidant, and anticancer agent . It is also being studied for its antiviral properties, particularly against SARS-CoV-2 . In the industry, this compound is used in the formulation of pharmaceutical products for treating various infections and inflammatory conditions .
Comparison with Similar Compounds
Neoandrographolide is often compared with other diterpenoid lactones found in Andrographis paniculata, such as andrographolide, deoxyandrographolide, and 14-deoxy-11,12-didehydroandrographolide . While all these compounds share similar anti-inflammatory and antioxidant properties, this compound is unique in its ability to inhibit lipopolysaccharide-induced NO production and endothelin release . This makes it particularly effective in treating conditions associated with oxidative stress and inflammation.
List of Similar Compounds:- Andrographolide
- Deoxyandrographolide
- 14-deoxy-11,12-didehydroandrographolide
- 14-deoxyandrographolide
This compound stands out due to its unique molecular structure and specific biological activities, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
4-[2-[(1R,4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-15-5-8-19-25(2,14-33-24-22(30)21(29)20(28)18(13-27)34-24)10-4-11-26(19,3)17(15)7-6-16-9-12-32-23(16)31/h9,17-22,24,27-30H,1,4-8,10-14H2,2-3H3/t17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYRQKJYWQXHG-RDNQFMDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)COC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904895 | |
Record name | Neoandrographolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27215-14-1 | |
Record name | Neoandrographolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27215-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neoandrographolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neoandrographolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEOANDROGRAPHOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBY0Z806J2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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